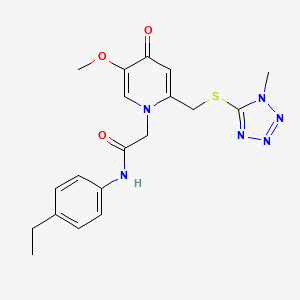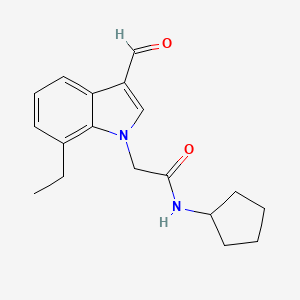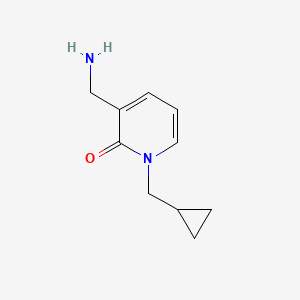
N-(4-ethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-ethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide" is a chemically synthesized molecule that appears to be designed for biological activity, potentially in the realm of pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds, which can be informative for understanding the compound .
Synthesis Analysis
The first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to the compound of interest. These compounds were synthesized with various substitutions at the carbon adjacent to the amide nitrogen and were evaluated as opioid kappa agonists. The synthesis involved exploring different N-acyl, N-alkyl, and amino functions, with the most potent compound being a 2-(3,4-dichlorophenyl) derivative . This suggests that the synthesis of the compound would likely involve a similar approach, with careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of the compound is complex, featuring a tetrazole ring, a methoxy group, and an acetamide moiety. The presence of these functional groups suggests that the compound could have multiple reactive sites and could engage in various interactions with biological targets. The structure-activity relationship studies from the first paper indicate that small changes in the molecular structure can significantly impact the biological activity of such compounds .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The tetrazole moiety is known for its bioisosteric properties and can participate in hydrogen bonding and metal coordination, which could be relevant in its biological activity. The methoxy group could affect the compound's lipophilicity, impacting its ability to cross cell membranes. The acetamide group is a common feature in drug molecules and can be involved in hydrogen bonding with biological targets .
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into related compounds. The second paper describes the characterization of novel acetamide derivatives using techniques such as LCMS, IR, and NMR spectroscopies . These techniques would likely be applicable to the compound , providing information on its purity, molecular weight, and structural confirmation. The physical properties such as solubility, melting point, and stability would be critical for its potential use as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound has been involved in the synthesis of various derivatives with potential biological activities. For instance, in the study of thiazoles and their derivatives, similar compounds demonstrated antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, derivatives of acetamide compounds have been explored for potential medicinal applications, such as anticancer agents (Vinayak et al., 2014).
Antimicrobial and Antioxidant Studies
Compounds similar to the one have been synthesized and tested for antimicrobial and antioxidant activities. For example, Raghavendra et al. (2016) synthesized derivatives that showed remarkable antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).
Anticancer Properties
There is a significant interest in exploring the anticancer properties of similar compounds. For instance, compounds with the same core structure have been evaluated for cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents (Vinayak et al., 2014). Evren et al. (2019) also synthesized derivatives showing high selectivity and potential anticancer activity (Evren et al., 2019).
Enzyme Inhibition Studies
Studies involving similar compounds have focused on their potential as enzyme inhibitors. For example, Virk et al. (2018) synthesized derivatives that were evaluated for their inhibition potential against various enzymes, demonstrating promising activity (Virk et al., 2018).
X-ray Powder Diffraction and Spectral Analysis
The compound's derivatives have been the subject of structural analysis studies. For instance, Wang et al. (2017) reported on the X-ray powder diffraction data of a compound, highlighting its importance in the synthesis of medicinal compounds (Wang et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-4-13-5-7-14(8-6-13)20-18(27)11-25-10-17(28-3)16(26)9-15(25)12-29-19-21-22-23-24(19)2/h5-10H,4,11-12H2,1-3H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLHWXRCVYKREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)
![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)

![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)